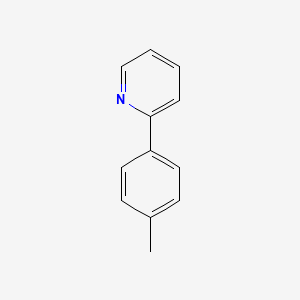
2-(对甲苯基)吡啶
描述
2-(p-Tolyl)pyridine (2-TPP) is an organic compound that is used as a starting material in organic synthesis. It is a versatile building block for a variety of organic compounds and pharmaceuticals, and is also used as a ligand in coordination chemistry. It has been used in a range of applications including drug synthesis, catalysis, and medicinal chemistry.
科学研究应用
Pharmaceutical Intermediate
“2-(p-Tolyl)pyridine” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.
Preparation of Chloro Complexes
The chloro complexes of nickel, copper, and cobalt with “2-(p-Tolyl)pyridine” have been prepared . These complexes can be used in various chemical reactions and processes.
Oxidative Coupling Polymerization
“2-(p-Tolyl)pyridine” has been used as a ligand in the oxidative polymerization of thymol . The reaction produced linear poly(thymol) with a number average molecular weight (Mn) and its distribution (Mw/Mn) of 43,000 and 1.6, respectively .
Organic Light-Emitting Diodes (OLEDs)
Tris [2-(p-Tolyl)pyridine]iridium (III) is widely utilized as a phosphorescent emitter in OLED devices, particularly in green or yellow OLEDs . It can be used in R&D studies for the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
Synthesis of Pyrazolo[3,4-b]pyridines
“2-(4-Methylphenyl)pyridine” is structurally similar to pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (2400 patents) up to date .
Antiproliferative Activity
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which can be synthesized from “2-(4-Methylphenyl)pyridine”, have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
Synthesis of 2-Methylpyridines
“2-(4-Methylphenyl)pyridine” can be used in the synthesis of 2-methylpyridines . These compounds are important in various chemical reactions and processes.
Fluorescence Properties
Some compounds synthesized from “2-(4-Methylphenyl)pyridine” have shown potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing .
属性
IUPAC Name |
2-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZQKYSNAQLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196266 | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyridine | |
CAS RN |
4467-06-5 | |
| Record name | 2-(4-Methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4467-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(p-Tolyl)pyridine?
A1: 2-(p-Tolyl)pyridine (C12H11N) has a molecular weight of 169.22 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 2-(p-Tolyl)pyridine and its metal complexes?
A2: Researchers utilize a combination of techniques including 1H NMR, 13C NMR, UV-Vis absorption and emission spectroscopy, and FT-IR to characterize 2-(p-Tolyl)pyridine and its complexes. [, , , , ]
Q3: How does the methyl substitution on the phenyl ring of 2-(p-Tolyl)pyridine influence its properties compared to unsubstituted 2-phenylpyridine?
A3: The methyl substitution in 2-(p-Tolyl)pyridine can impact its steric properties, influencing the coordination geometry and reactivity of its metal complexes. Additionally, it can induce subtle electronic effects, slightly altering the energy levels within the ligand and consequently affecting the photophysical properties of its complexes. [, ]
Q4: What is the thermal stability of 2-(p-Tolyl)pyridine-containing polymers?
A4: Poly(thymol), synthesized via oxidative coupling polymerization with a copper chloride(I) catalyst and 2-(p-Tolyl)pyridine ligand, exhibits a 5 wt% loss temperature in nitrogen (Td5) of 402 °C, indicating good thermal stability. []
Q5: What types of metal complexes are commonly formed with 2-(p-Tolyl)pyridine?
A5: 2-(p-Tolyl)pyridine primarily acts as a bidentate chelating ligand, coordinating to metals through both the nitrogen atom of the pyridine ring and the carbon atom ortho to the nitrogen in the phenyl ring, forming a five-membered chelate ring. This C,N-cyclometalated binding mode is observed in various complexes with transition metals like iridium, platinum, gold, and ruthenium. [, , , , , , ]
Q6: How does the presence of 2-(p-Tolyl)pyridine as a ligand influence the luminescence properties of iridium(III) complexes?
A6: In iridium(III) complexes, 2-(p-Tolyl)pyridine contributes to the complex's luminescence properties by participating in both singlet and triplet metal-to-ligand charge transfer (MLCT) transitions. The energy levels of 2-(p-Tolyl)pyridine can be fine-tuned by substituents, allowing for the modification of the emission color of the complex. The steric bulk of 2-(p-Tolyl)pyridine can also impact the emission properties by influencing the complex's packing in the solid state and reducing self-quenching. [, , , ]
Q7: How does the stereochemistry of 2-(p-Tolyl)pyridine-containing iridium(III) complexes affect their emission properties?
A7: Research indicates that while the stereochemistry of [3b+3b+3b′] class cis-pyridyl-iridium(III) emitters, containing two orthometalated 2-phenylpyridine type ligands and a third ligand, doesn't significantly impact emission wavelengths, it notably affects emission efficiency. The more stable isomer tends to exhibit higher quantum yield and color purity. []
Q8: How do the trans effects of 2-(p-Tolyl)pyridine influence the reactivity of gold(III) complexes?
A8: In cyclometalated gold(III) complexes with 2-(p-Tolyl)pyridine, the nitrogen and carbon donor atoms of tpy exert different trans influences. The carbon atom typically exhibits a stronger trans influence than the nitrogen atom. This difference significantly influences the complex's reactivity, dictating the site of ligand substitution or the preferred geometry of the product. For instance, in Au(tpy)(OAcF)2, reactions with nucleophiles predominantly occur at the site trans to the tpy-N due to the higher trans effect of tpy-C. [, ]
Q9: What unique reactivity is observed in platinum(IV) complexes containing 2-(p-Tolyl)pyridine and alkynyl ligands?
A9: Unsymmetrical platinum(IV) complexes like [Pt(tpy)2(O2CR)2], where R is Me or CF3, react with terminal alkynes to form complexes with a meridional arrangement of the cyclometalated carbon atoms. Upon irradiation, the trifluoroacetato derivatives isomerize to facial complexes, while the acetato derivatives exhibit a wider range of photochemical reactions including reduction, annulation, isomerization, and C-O coupling. The specific reaction pathway is influenced by the electronic properties of the alkynyl substituents. []
Q10: What are some notable catalytic applications of metal complexes containing 2-(p-Tolyl)pyridine?
A10: Ruthenium(II) complexes incorporating 2-(p-Tolyl)pyridine have shown promising activity in the catalytic dehydrogenation of ammonia-borane, a potential hydrogen storage material. [] Gold(III) complexes with 2-(p-Tolyl)pyridine have been investigated for their ability to catalyze the anti addition of trifluoroacetic acid to acetylene, producing vinyl trifluoroacetate. []
Q11: How does the choice of 2-(p-Tolyl)pyridine as a ligand affect the catalytic activity of copper complexes in oxidative coupling polymerization?
A11: In the copper-catalyzed oxidative coupling polymerization of 2,5-dimethylphenol, using CuCl with 2-substituted pyridine ligands, increasing the steric bulk of the pyridine substituent, as in 2-(p-Tolyl)pyridine, leads to a higher molecular weight polymer with good yield. []
Q12: How is computational chemistry being used to understand and predict the properties of 2-(p-Tolyl)pyridine complexes?
A12: Density functional theory (DFT) calculations are employed to investigate various aspects of 2-(p-Tolyl)pyridine complexes, including:
- Predicting the energy levels of iridium complexes to gain insights into their electronic structure and photophysical properties. []
- Elucidating the mechanism of protonolysis in ruthenacyclic complexes. []
- Investigating the mechanism of formation of gold(III) metallacycles. []
- Rationalizing the regioselectivity and stereochemistry of nucleophilic additions to gold(III) complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

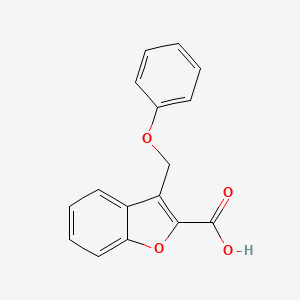

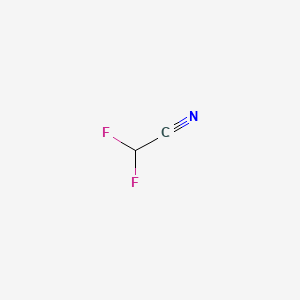
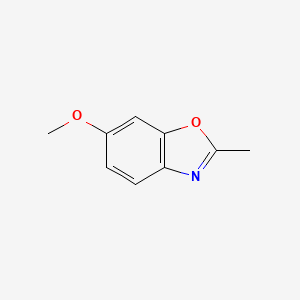

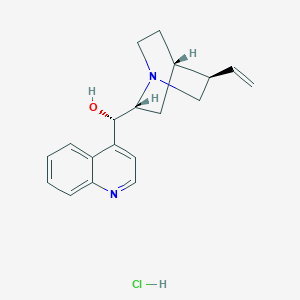
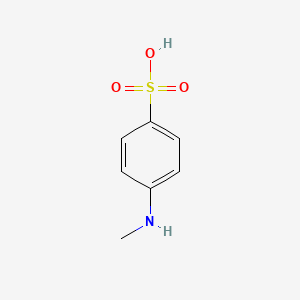
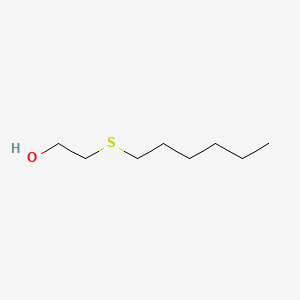



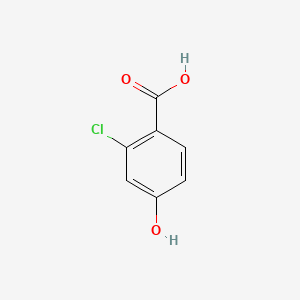

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)